molecular formula C12H12N2O2S B12439387 [2-(Phenylsulfonyl)phenyl]hydrazine CAS No. 887593-89-7

[2-(Phenylsulfonyl)phenyl]hydrazine

Cat. No.: B12439387
CAS No.: 887593-89-7
M. Wt: 248.30 g/mol
InChI Key: ROUAUSKOJSRIGG-UHFFFAOYSA-N
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Description

[2-(Phenylsulfonyl)phenyl]hydrazine is an organic compound with the molecular formula C12H12N2O2S It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Phenylsulfonyl)phenyl]hydrazine typically involves the reaction of phenylhydrazine with a sulfonyl chloride derivative. One common method is the reaction of phenylhydrazine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(Phenylsulfonyl)phenyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various hydrazone derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of [2-(Phenylsulfonyl)phenyl]hydrazine involves its interaction with biological molecules through its hydrazine and sulfonyl functional groups. The hydrazine moiety can form covalent bonds with carbonyl groups in proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Lacks the sulfonyl group, making it less stable and less soluble in organic solvents.

    Benzenesulfonylhydrazine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

[2-(Phenylsulfonyl)phenyl]hydrazine is unique due to the presence of both the phenyl and sulfonyl groups, which confer distinct chemical properties. The sulfonyl group enhances the compound’s stability and solubility, while the phenyl group provides a site for further functionalization .

Properties

CAS No.

887593-89-7

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

[2-(benzenesulfonyl)phenyl]hydrazine

InChI

InChI=1S/C12H12N2O2S/c13-14-11-8-4-5-9-12(11)17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2

InChI Key

ROUAUSKOJSRIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2NN

Origin of Product

United States

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